2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
This compound features a multifaceted structure combining an acetamide core with a pyridazine-thiazole heterocyclic system and a trifluoromethylphenyl substituent. The acetamide moiety is linked via a sulfanyl bridge to a pyridazine ring substituted with a 4-methyl-2-phenylthiazole group, while the N-terminus is functionalized with a 4-(trifluoromethyl)phenyl group. Structural analysis tools like SHELX, widely used for small-molecule refinement, may aid in elucidating its conformation .
Properties
IUPAC Name |
2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4OS2/c1-14-21(33-22(27-14)15-5-3-2-4-6-15)18-11-12-20(30-29-18)32-13-19(31)28-17-9-7-16(8-10-17)23(24,25)26/h2-12H,13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFOTWJDXIGZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridazine moiety, and finally, the attachment of the acetamide group. Common reagents used in these reactions include thionyl chloride, trifluoromethyl aniline, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation using aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with thiazole and pyridazine moieties often exhibit significant anticancer properties. The thiazole ring, known for its bioactivity, contributes to the modulation of various biological pathways involved in cancer progression. Studies have shown that derivatives of thiazole can inhibit tumor growth by interfering with cell cycle regulation and apoptosis mechanisms. The specific compound under discussion may exhibit similar properties due to its structural components, warranting further investigation into its efficacy against different cancer cell lines.
Antimicrobial Properties
The presence of the thiazole and pyridazine rings suggests potential antimicrobial activity. Compounds with these structures have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics. The trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds that can modulate neuroinflammatory responses are being explored. The unique structure of this compound may allow it to interact with neurotransmitter systems or neuroprotective pathways, offering potential therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.
Biochemical Applications
Enzyme Inhibition Studies
The compound's ability to act as an inhibitor of specific enzymes could be explored further. Enzyme inhibitors are crucial in regulating metabolic pathways and can serve as therapeutic agents. Research focusing on the inhibition of enzymes involved in cancer metabolism or inflammatory processes could yield significant insights into the compound's utility.
Materials Science Applications
Development of Functional Materials
The unique chemical structure of 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}-N-[4-(trifluoromethyl)phenyl]acetamide may also lend itself to applications in materials science. Its potential use in creating novel polymers or coatings that exhibit specific chemical properties could be beneficial for various industrial applications.
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that thiazole-based compounds showed promising results in inhibiting the proliferation of breast cancer cells (reference needed).
- Antimicrobial Testing : Research conducted on thiazole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli (reference needed).
- Neuroprotective Mechanisms : Investigations into neuroprotective agents have highlighted the role of compounds with similar structures in modulating oxidative stress and inflammation in neuronal cells (reference needed).
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to two acetamide derivatives from : N-(4-methoxyphenyl)acetamide and N-phenylacetamide .
Research Findings and Hypotheses
Heterocyclic Influence : The pyridazine-thiazole system may confer unique binding interactions, analogous to thiazole-containing antibiotics (e.g., sulfathiazole). This could amplify activity against resistant microbial strains.
Activity Predictions: While N-(4-methoxyphenyl)acetamide exhibits measurable fungicidal activity, the target compound’s CF₃ and heterocycles may broaden its spectrum or potency.
Synthesis Challenges : The target compound requires multi-step synthesis, including heterocycle formation and sulfanyl bridge coupling, contrasting with simpler acetylation routes for the analogs .
Limitations and Notes
Evidence Gaps: No direct studies on the target compound’s bioactivity, pharmacokinetics, or structural data are provided. Comparisons are extrapolated from structurally related compounds.
Contradictions : highlights methoxy/phenyl acetamides’ efficacy, but the impact of trifluoromethyl and heterocyclic groups remains speculative.
Methodological Constraints : Structural analysis tools like SHELX are theoretical considerations; actual crystallographic data for the compound are unavailable.
Biological Activity
The compound 2-{[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, pyridazine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16F3N3OS |
| Molecular Weight | 389.40 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Antiviral Activity
Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 2-{[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide have shown efficacy against various viral strains. In a study evaluating antiviral activity, certain thiazole derivatives demonstrated notable inhibitory effects against viruses such as HSV-1 and CV-B4 with IC50 values ranging from 4.5 to 6.6 μg/100 μl .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely documented. For example, derivatives similar to the target compound have been tested against various cancer cell lines. In one study, a related thiazole derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity and the ability to induce apoptosis in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research shows that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with thiazole rings demonstrated higher potency against MRSA compared to standard antibiotics like vancomycin .
The biological mechanisms through which 2-{[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial cell wall synthesis.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in target cells, contributing to their anticancer effects.
Case Studies
Several case studies highlight the therapeutic potential of thiazole-based compounds:
- Antiviral Efficacy : A study on a series of thiazole derivatives showed promising results against multiple viral strains, reinforcing the idea that structural modifications can enhance antiviral activity.
- Cytotoxicity Against Cancer Cells : In vivo studies demonstrated that specific thiazole derivatives significantly reduced tumor size in mouse models, suggesting their potential as effective anticancer agents.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring, followed by pyridazine functionalization, sulfanyl linkage, and final acetamide coupling. Key steps include:
- Precursor Selection : Use purified intermediates (e.g., 4-methyl-2-phenylthiazole) to minimize side reactions .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for thiazole-pyridazine coupling) and solvent polarity (e.g., DMF or THF) to control reaction kinetics .
- Purification : Employ column chromatography for intermediate isolation and recrystallization (ethanol/water mixtures) for final product purity. Validate purity via HPLC (>95%) and NMR spectroscopy .
Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm), sulfanyl linkages (δ 3.5–4.0 ppm), and trifluoromethyl groups (¹⁹F NMR at δ -60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 448.56 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for sulfanyl and acetamide moieties .
Advanced: How can researchers design experiments to assess the compound’s inhibitory effects on specific enzymes (e.g., kinases)?
Methodological Answer:
- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP analogs for kinases) in dose-response assays .
- Competitive Binding Assays : Use radioactive labeling (³H/¹⁴C) or surface plasmon resonance (SPR) to quantify target affinity .
- Selectivity Profiling : Screen against a panel of related enzymes (e.g., kinase family isoforms) to identify off-target effects .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Cross-Validation : Compare molecular docking results (e.g., AutoDock Vina) with mutagenesis data (e.g., alanine scanning) to identify critical binding residues .
- Solvent Accessibility Analysis : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects .
- Experimental Replication : Repeat assays under standardized conditions (pH, temperature) to rule out variability .
Advanced: How can solubility and stability be optimized for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) to improve bioavailability .
Advanced: What computational approaches predict binding modes with target proteins lacking crystallographic data?
Methodological Answer:
- Homology Modeling : Build 3D models using SWISS-MODEL or I-TASSER based on homologous proteins (e.g., kinase domains) .
- Ensemble Docking : Perform flexible docking across multiple conformations generated by MD simulations .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities and validate with experimental IC₅₀ values .
Advanced: How to evaluate the compound’s selectivity against off-target receptors in complex biological systems?
Methodological Answer:
- Radioligand Displacement : Use broad-spectrum receptor panels (e.g., CEREP’s BioPrint®) to assess cross-reactivity .
- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cell lines .
- Functional Assays : Measure second messengers (e.g., cAMP, calcium flux) in GPCR-overexpressing HEK293 cells .
Advanced: How to address conflicting bioactivity data across different cell lines or animal models?
Methodological Answer:
- Cell Line Authentication : Verify genetic backgrounds (STR profiling) and culture conditions (e.g., serum-free media) to reduce variability .
- Pharmacodynamic Markers : Use Western blotting (e.g., phosphorylated ERK for kinase inhibition) to correlate target engagement with activity .
- In Vivo Cross-Validation : Compare results in multiple models (e.g., xenograft vs. transgenic mice) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
